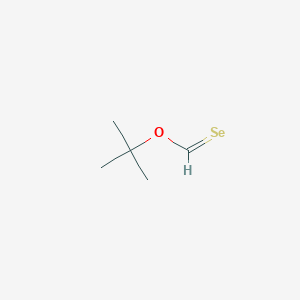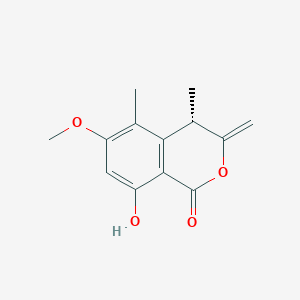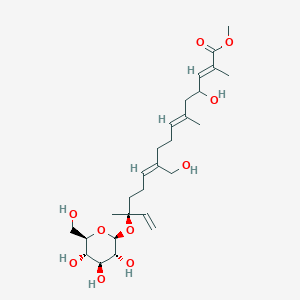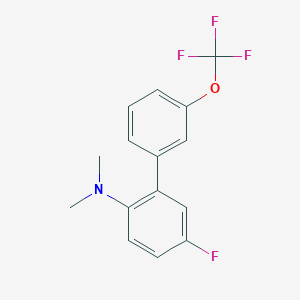
(5-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine atoms and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps, starting with the formation of the biphenyl core One common method involves the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalystFinally, the dimethylamine group is introduced via reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine, ammonia, and various amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, influencing cellular functions and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-methylamine
- (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethylamine
- (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-propylamine
Uniqueness
Compared to similar compounds, (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine exhibits unique properties due to the presence of the dimethylamine group. This group enhances its solubility, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H13F4NO |
|---|---|
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
4-fluoro-N,N-dimethyl-2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-7-6-11(16)9-13(14)10-4-3-5-12(8-10)21-15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
XXWJUIYSNUHATK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)F)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


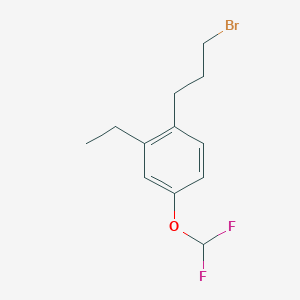
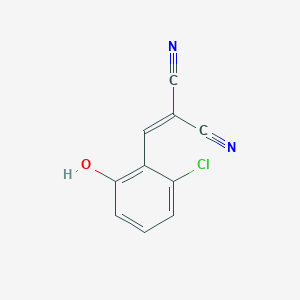

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
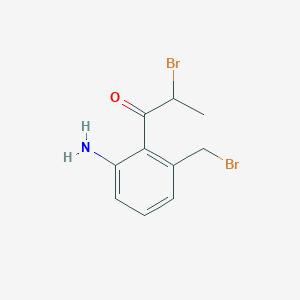

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
